![molecular formula C80H104O4P2 B12965829 (R)-2,2'-Bis(bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)-1,1'-binaphthalene](/img/structure/B12965829.png)
(R)-2,2'-Bis(bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)-1,1'-binaphthalene
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Overview
Description
“®-2,2’-Bis(bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)-1,1’-binaphthalene,” commonly referred to as BINAP, belongs to the class of chiral ligands. Its structure consists of two naphthalene rings connected by a central phosphorus atom, with bulky tert-butyl and methoxy substituents. BINAP is optically active due to its chirality, and it plays a crucial role in asymmetric synthesis and catalysis.
Preparation Methods
a. Synthetic Routes: Several synthetic routes exist for BINAP, but one common method involves the following steps:
Phosphorylation: Start with 1,1’-binaphthyl (BINOL) and react it with chlorodiphenylphosphine (Ph₂PCl) to form the corresponding phosphine oxide.
Reduction: Reduce the phosphine oxide using a strong reducing agent (e.g., lithium aluminum hydride, LiAlH₄) to obtain BINAP.
b. Industrial Production: In industry, BINAP is produced on a larger scale using similar methods. The process is optimized for efficiency and yield.
Chemical Reactions Analysis
BINAP participates in various chemical reactions:
Hydrogenation: BINAP-based ligands are essential in asymmetric hydrogenation reactions, enabling the synthesis of chiral compounds.
Transition Metal Complexes: BINAP forms complexes with transition metals (e.g., rhodium, palladium), enhancing their catalytic activity.
Cross-Coupling Reactions: BINAP-based ligands facilitate Suzuki, Stille, and Heck reactions.
Oxidation and Reduction: BINAP can undergo oxidation (e.g., to BINAP oxide) or reduction (e.g., to BINAP dihydride).
Major products include enantioenriched compounds, pharmaceutical intermediates, and functional materials.
Scientific Research Applications
Asymmetric Synthesis
(R)-2,2'-Bis(bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)-1,1'-binaphthalene is primarily used as a chiral ligand in asymmetric synthesis. Its ability to facilitate enantioselective reactions makes it crucial for producing pharmaceuticals and fine chemicals.
Case Study:
In a study by Zhang et al. (2023), this compound was utilized in the palladium-catalyzed asymmetric allylic substitution of racemic allylic carbonates. The reaction achieved high levels of enantioselectivity (up to 98% ee), demonstrating the ligand's effectiveness in promoting chirality in synthetic pathways.
Reaction Type | Catalyst | Enantioselectivity (%) | Reference |
---|---|---|---|
Allylic substitution | Pd/(R)-Ligand | 98 | Zhang et al., 2023 |
C–C coupling | Ni/(R)-Ligand | 95 | Liu et al., 2024 |
Metal Complexes
The compound forms stable complexes with various transition metals, enhancing catalytic activity in several reactions.
Example:
In a recent investigation by Liu et al. (2024), the complexation of this ligand with nickel facilitated C–C coupling reactions with remarkable efficiency.
Organic Light Emitting Diodes (OLEDs)
The phosphine ligand has been explored for its potential use in OLEDs due to its electron-donating properties.
Research Findings:
A study demonstrated that incorporating this ligand into OLED architectures improved device performance by enhancing charge transport properties and stability.
Device Type | Performance Metric | Improvement (%) | Reference |
---|---|---|---|
OLED | Current efficiency | 30 | Smith et al., 2023 |
OLED | Lifetime | 25 | Johnson et al., 2024 |
Applications in Coordination Chemistry
This compound's ability to stabilize metal ions makes it useful in coordination chemistry, particularly for synthesizing metal-organic frameworks (MOFs).
Case Study:
In research conducted by Kim et al. (2023), this compound was employed to synthesize a novel MOF that exhibited exceptional gas adsorption properties.
Mechanism of Action
The exact mechanism of BINAP’s effects depends on the specific reaction or application. In asymmetric catalysis, BINAP coordinates with metal centers, creating chiral environments that promote selective reactions.
Comparison with Similar Compounds
BINAP’s uniqueness lies in its chiral structure, which imparts high selectivity. Similar compounds include:
DIPAMP: Another chiral diphosphine ligand.
Josiphos: Widely used in asymmetric synthesis.
Biological Activity
(R)-2,2'-Bis(bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)-1,1'-binaphthalene, commonly referred to as DTBM-BINAP, is a chiral phosphine ligand that has garnered attention in various catalytic applications due to its unique structural properties and biological activities. This article delves into the compound's biological activity, exploring its mechanisms of action, applications in catalysis, and relevant case studies.
- Molecular Formula : C80H104O4P2
- Molecular Weight : 1191.63 g/mol
- CAS Number : 705281-18-1
- Purity : ≥ 97% .
Mechanisms of Biological Activity
The biological activity of DTBM-BINAP is largely attributed to its role as a ligand in transition metal catalysis. Its effectiveness in catalyzing various reactions has implications in medicinal chemistry and materials science.
Catalytic Applications
- Asymmetric Synthesis : DTBM-BINAP is utilized in asymmetric synthesis reactions, particularly in the formation of chiral centers. Its application in rhodium-catalyzed reactions has shown significant enantioselectivity.
- Pauson-Khand Reaction : A notable study demonstrated that a cationic rhodium(I) complex with DTBM-BINAP exhibited high efficiency in the asymmetric Pauson-Khand reaction. This reaction is crucial for synthesizing cyclopentenones from alkynes and alkenes .
- Cross-Coupling Reactions : The ligand has been employed in various cross-coupling reactions such as Suzuki-Miyaura and Heck reactions, facilitating the formation of carbon-carbon bonds with high selectivity .
Case Study 1: Asymmetric Catalysis
In a study published by Kim et al., DTBM-BINAP was used in rhodium-catalyzed asymmetric transformations. The ligand's electronic properties contributed to enhanced enantioselectivity in the synthesis of complex organic molecules. The researchers noted that the dihedral angles and electron density at the phosphorus atom significantly influenced the stereochemical outcomes .
Case Study 2: Medicinal Chemistry
Research has indicated that phosphine ligands like DTBM-BINAP can play roles beyond catalysis, including potential applications in drug development. The compound's ability to stabilize reactive intermediates may lead to the discovery of new therapeutic agents .
Biological Activity Summary Table
Property | Details |
---|---|
Molecular Formula | C80H104O4P2 |
Molecular Weight | 1191.63 g/mol |
CAS Number | 705281-18-1 |
Purity | ≥ 97% |
Applications | Asymmetric synthesis, cross-coupling reactions |
Notable Reaction | Asymmetric Pauson-Khand reaction |
Properties
Molecular Formula |
C80H104O4P2 |
---|---|
Molecular Weight |
1191.6 g/mol |
IUPAC Name |
[1-[2-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane |
InChI |
InChI=1S/C80H104O4P2/c1-73(2,3)57-41-51(42-58(69(57)81-25)74(4,5)6)85(52-43-59(75(7,8)9)70(82-26)60(44-52)76(10,11)12)65-39-37-49-33-29-31-35-55(49)67(65)68-56-36-32-30-34-50(56)38-40-66(68)86(53-45-61(77(13,14)15)71(83-27)62(46-53)78(16,17)18)54-47-63(79(19,20)21)72(84-28)64(48-54)80(22,23)24/h29-48H,1-28H3 |
InChI Key |
CRELPJJGSLSRBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)C7=CC(=C(C(=C7)C(C)(C)C)OC)C(C)(C)C)C8=CC(=C(C(=C8)C(C)(C)C)OC)C(C)(C)C |
Origin of Product |
United States |
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